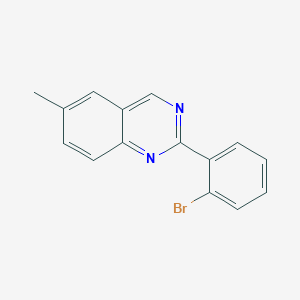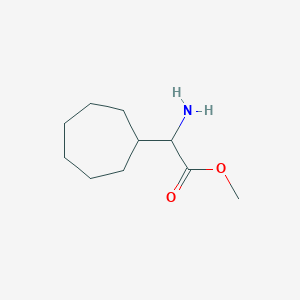
2-(2-Bromophenyl)-6-methylquinazoline
Overview
Description
2-(2-Bromophenyl)-6-methylquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-methylquinazoline typically involves the reaction of 2-bromobenzylamine with 2-cyanobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-6-methylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are substituted quinazolines with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are quinazoline N-oxides.
Reduction Reactions: The major products are dihydroquinazolines.
Scientific Research Applications
2-(2-Bromophenyl)-6-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used to study the interaction with various biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is used as a probe to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-6-methylquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances the binding affinity of the compound to its targets, while the quinazoline ring provides the structural framework for the interaction. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Methylquinazoline: Lacks the bromophenyl group, affecting its chemical properties and applications.
2-(2-Chlorophenyl)-6-methylquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness
2-(2-Bromophenyl)-6-methylquinazoline is unique due to the presence of both the bromophenyl group and the methyl group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to undergo substitution reactions, while the methyl group provides additional steric and electronic effects that influence its interaction with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c1-10-6-7-14-11(8-10)9-17-15(18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMXPXMOVHSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276735 | |
| Record name | Quinazoline, 2-(2-bromophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-84-2 | |
| Record name | Quinazoline, 2-(2-bromophenyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149323-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazoline, 2-(2-bromophenyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate](/img/structure/B3241876.png)

![Benzo[d]oxazol-5-ylmethanol](/img/structure/B3241887.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B3241890.png)




![2-([1-(Aminomethyl)cyclohexyl]oxy)ethan-1-OL](/img/structure/B3241920.png)
![(1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine](/img/structure/B3241921.png)

